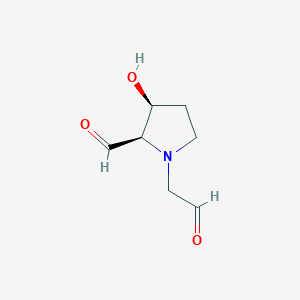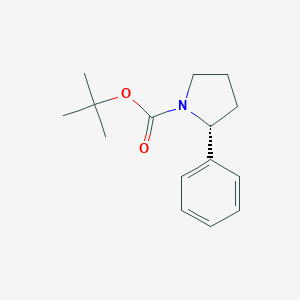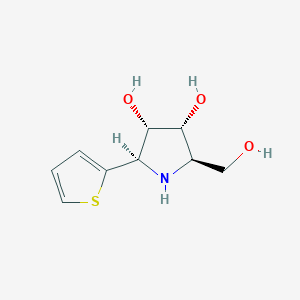
(2R,3R,4S,5R)-2-(hydroxymethyl)-5-thiophen-2-ylpyrrolidine-3,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3R,4S,5R)-2-(hydroxymethyl)-5-thiophen-2-ylpyrrolidine-3,4-diol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This molecule is a derivative of pyrrolidine and has a unique structure that makes it a promising candidate for drug development, particularly in the treatment of cancer and other diseases.
Mecanismo De Acción
The mechanism of action of (2R,3R,4S,5R)-2-(hydroxymethyl)-5-thiophen-2-ylpyrrolidine-3,4-diol is not fully understood. However, it is believed to work by inhibiting the growth and proliferation of cancer cells through various pathways, including the induction of apoptosis and the inhibition of angiogenesis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2R,3R,4S,5R)-2-(hydroxymethyl)-5-thiophen-2-ylpyrrolidine-3,4-diol are complex and varied. It has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties, among others. Additionally, it has been found to modulate various signaling pathways and gene expression, suggesting that it may have broad therapeutic potential.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (2R,3R,4S,5R)-2-(hydroxymethyl)-5-thiophen-2-ylpyrrolidine-3,4-diol in lab experiments include its high potency and specificity for cancer cells, as well as its relatively low toxicity compared to other chemotherapeutic agents. However, its limitations include its limited solubility in water and the need for further optimization to improve its pharmacokinetic properties.
Direcciones Futuras
There are several future directions for research on (2R,3R,4S,5R)-2-(hydroxymethyl)-5-thiophen-2-ylpyrrolidine-3,4-diol. One area of interest is in the development of new drug formulations and delivery methods to improve its efficacy and reduce toxicity. Additionally, further studies are needed to elucidate its mechanism of action and identify potential targets for drug development. Finally, clinical trials are needed to evaluate its safety and efficacy in humans.
Métodos De Síntesis
The synthesis of (2R,3R,4S,5R)-2-(hydroxymethyl)-5-thiophen-2-ylpyrrolidine-3,4-diol involves several steps. One of the most common methods is the reaction of 2-thiophen-2-ylacetic acid with pyrrolidine in the presence of a reducing agent such as sodium borohydride. The resulting product is then subjected to further purification steps to obtain the final compound.
Aplicaciones Científicas De Investigación
The potential applications of (2R,3R,4S,5R)-2-(hydroxymethyl)-5-thiophen-2-ylpyrrolidine-3,4-diol are diverse and extensive. One of the primary areas of research is in the development of new drugs for the treatment of cancer. This molecule has been shown to exhibit potent anti-cancer activity in preclinical studies, making it a promising candidate for further investigation.
Propiedades
Número CAS |
180895-71-0 |
|---|---|
Nombre del producto |
(2R,3R,4S,5R)-2-(hydroxymethyl)-5-thiophen-2-ylpyrrolidine-3,4-diol |
Fórmula molecular |
C9H13NO3S |
Peso molecular |
215.27 g/mol |
Nombre IUPAC |
(2R,3R,4S,5R)-2-(hydroxymethyl)-5-thiophen-2-ylpyrrolidine-3,4-diol |
InChI |
InChI=1S/C9H13NO3S/c11-4-5-8(12)9(13)7(10-5)6-2-1-3-14-6/h1-3,5,7-13H,4H2/t5-,7+,8-,9+/m1/s1 |
Clave InChI |
VKZYFNKRQWKPFI-JYFAAPFMSA-N |
SMILES isomérico |
C1=CSC(=C1)[C@H]2[C@@H]([C@@H]([C@H](N2)CO)O)O |
SMILES |
C1=CSC(=C1)C2C(C(C(N2)CO)O)O |
SMILES canónico |
C1=CSC(=C1)C2C(C(C(N2)CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




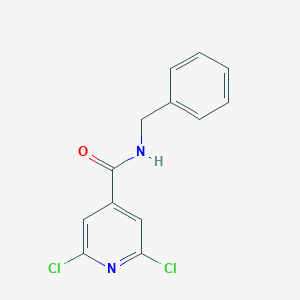
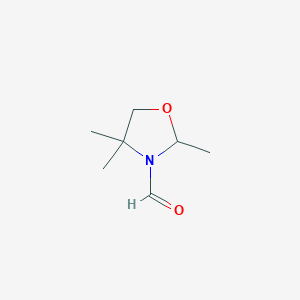
![Ethyl 3-(ethylthio)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B69835.png)

![3-[2-[(4-Methylphenyl)thio]-5-nitrophenyl]acrylic acid](/img/structure/B69841.png)
![Methyl 2-([[2-(ethylthio)-3-pyridyl]carbonyl]amino)-4-(methylthio)butanoate](/img/structure/B69843.png)
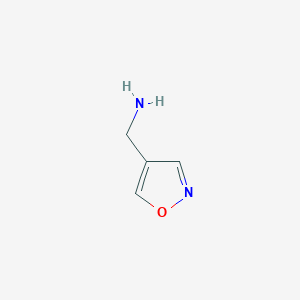
![3-Ethylfuro[2,3-b]pyridine](/img/structure/B69851.png)

![7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one](/img/structure/B69853.png)
![[4-(Trifluoromethoxy)phenyl]methanethiol](/img/structure/B69855.png)
